molecular formula C11H9ClFNO B1366493 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole CAS No. 625826-69-9

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole

Cat. No.: B1366493
CAS No.: 625826-69-9
M. Wt: 225.64 g/mol
InChI Key: AHJILHLRJFFFGV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole is a heterocyclic compound that features a five-membered oxazole ring

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 2-amino-2-methylpropanenitrile.

    Cyclization: The reaction between 4-fluorobenzaldehyde and 2-amino-2-methylpropanenitrile under acidic conditions leads to the formation of the oxazole ring.

    Chloromethylation: The final step involves the chloromethylation of the oxazole ring using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acid derivatives.

    Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major products formed from these reactions include substituted oxazoles, carboxylic acids, and amines.

Scientific Research Applications

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole can be compared with similar compounds such as:

    4-(Chloromethyl)-2-phenyl-5-methyloxazole: Lacks the fluorine atom, resulting in different binding properties and reactivity.

    4-(Bromomethyl)-2-(4-fluorophenyl)-5-methyloxazole: The bromine atom provides different reactivity and substitution patterns compared to the chlorine atom.

    2-(4-Fluorophenyl)-5-methyloxazole: Lacks the chloromethyl group, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its combination of the chloromethyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJILHLRJFFFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442461
Record name 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625826-69-9
Record name 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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